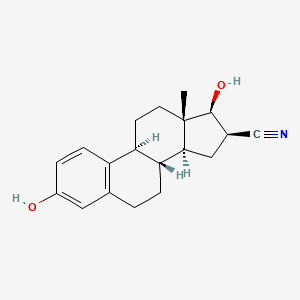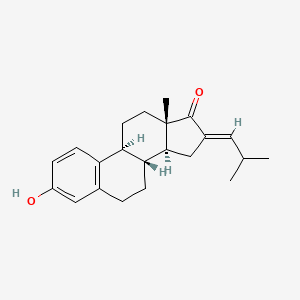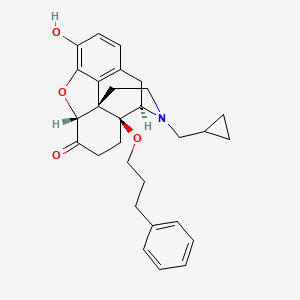
14-O-phenylpropylnaltrexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-O-Phenylpropylnaltrexone is a synthetic derivative of naltrexone, a well-known opioid receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of opioid receptor modulation. Its unique chemical structure allows it to interact with opioid receptors in a specific manner, making it a subject of interest in pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-O-phenylpropylnaltrexone typically involves the modification of the naltrexone molecule. The process begins with the protection of the hydroxyl groups, followed by the introduction of the phenylpropyl group at the 14-O position. This is achieved through a series of reactions, including esterification, reduction, and deprotection steps. Common reagents used in these reactions include phenylpropyl bromide, sodium borohydride, and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 14-O-Phenylpropylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The phenylpropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents like phenylpropyl bromide in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study opioid receptor interactions and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored as a potential therapeutic agent for opioid addiction and pain management.
Wirkmechanismus
The mechanism of action of 14-O-phenylpropylnaltrexone involves its binding to opioid receptors, particularly the mu, delta, and kappa receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby modulating pain perception and reducing the euphoric effects associated with opioid use. The compound’s unique structure allows it to interact with these receptors in a specific manner, leading to its distinct pharmacological profile .
Similar Compounds:
Naltrexone: The parent compound, known for its opioid receptor antagonist properties.
Naloxone: Another opioid receptor antagonist with a shorter duration of action.
Buprenorphine: A partial agonist at opioid receptors with both agonist and antagonist properties.
Uniqueness: this compound stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic contexts, offering advantages over other similar compounds in terms of efficacy and specificity .
Eigenschaften
Molekularformel |
C29H33NO4 |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-4a-(3-phenylpropoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C29H33NO4/c31-22-11-10-21-17-24-29(33-16-4-7-19-5-2-1-3-6-19)13-12-23(32)27-28(29,25(21)26(22)34-27)14-15-30(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,31H,4,7-9,12-18H2/t24-,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
KOXWKZKLXNZQAO-ZLPBPMGLSA-N |
Isomerische SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
Kanonische SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



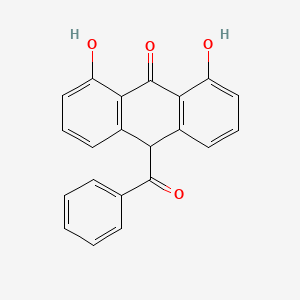

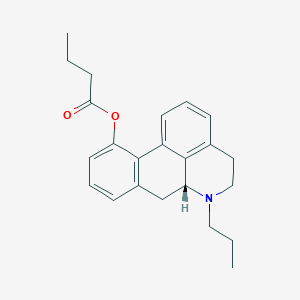
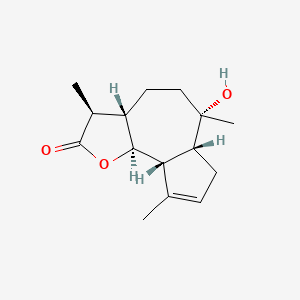
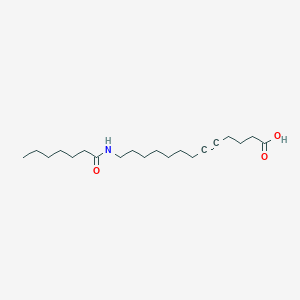

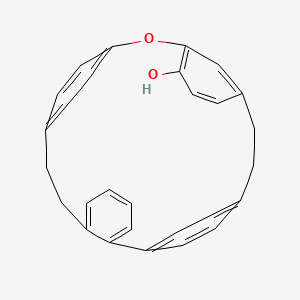
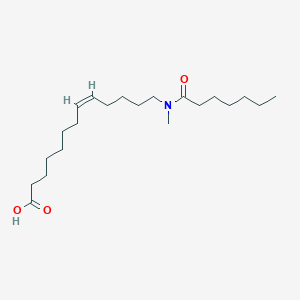

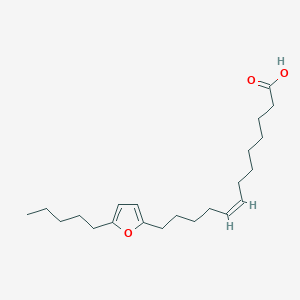
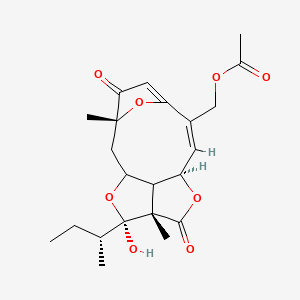
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)
